molecular formula C4H6BrNZn B142357 3-Cyanopropylzinc bromide CAS No. 135579-85-0

3-Cyanopropylzinc bromide

Cat. No.: B142357
CAS No.: 135579-85-0
M. Wt: 213.4 g/mol
InChI Key: HEHCQTGEYNYOSF-UHFFFAOYSA-M
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Description

3-Cyanopropylzinc bromide is an organozinc compound with the chemical formula NC(CH2)3ZnBr. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanopropylzinc bromide can be synthesized by reacting cyanoacetone with zinc bromide. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to minimize the influence of water and oxygen. The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to maintain the purity and yield of the compound. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopropylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound include various substituted organic compounds, such as ketones, alcohols, and halogenated hydrocarbons .

Scientific Research Applications

3-Cyanopropylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the development of potential drugs targeting diseases like cancer, Alzheimer’s, and inflammation.

    Industry: It is employed in the production of fine chemicals and specialty materials .

Comparison with Similar Compounds

  • 4-Methylbenzylzinc chloride
  • Phenylzinc bromide
  • Ethylzinc bromide

Comparison: 3-Cyanopropylzinc bromide is unique due to the presence of the cyano group, which imparts additional reactivity and versatility in organic synthesis. Compared to other organozinc compounds, it offers distinct advantages in the formation of carbon-carbon bonds and the synthesis of complex molecules .

Properties

CAS No.

135579-85-0

Molecular Formula

C4H6BrNZn

Molecular Weight

213.4 g/mol

IUPAC Name

bromozinc(1+);butanenitrile

InChI

InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1

InChI Key

HEHCQTGEYNYOSF-UHFFFAOYSA-M

SMILES

[CH2-]CCC#N.[Zn+]Br

Canonical SMILES

[CH2-]CCC#N.[Zn+]Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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